Cas no 51871-42-2 ((2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid)

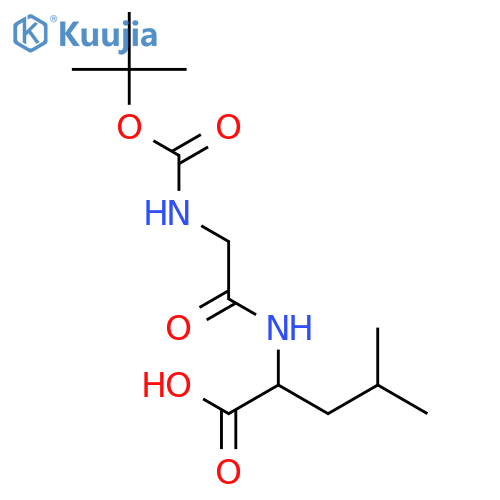

51871-42-2 structure

商品名:(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid

CAS番号:51871-42-2

MF:C13H24N2O5

メガワット:288.340064048767

MDL:MFCD00190801

CID:361186

PubChem ID:11953699

(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-

- Boc-Gly-Leu-OH

- (2S)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid

- (2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid

-

- MDL: MFCD00190801

- インチ: InChI=1S/C13H24N2O5/c1-8(2)6-9(11(17)18)15-10(16)7-14-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1

- InChIKey: RGNNFKYULPHSJI-VIFPVBQESA-N

- ほほえんだ: CC(C[C@H](NC(CNC(OC(C)(C)C)=O)=O)C(O)=O)C

計算された属性

- せいみつぶんしりょう: 288.16862

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 10

じっけんとくせい

- 密度みつど: 1.122±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 142-145 ºC (ethyl acetate hexane )

- ようかいど: 微溶性(2.6 g/l)(25ºC)、

- PSA: 104.73

(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A969883-25g |

Boc-Gly-Leu-OH |

51871-42-2 | 95% | 25g |

$148.0 | 2025-02-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62569-250mg |

N-Boc-glycyl-L-leucine, 98% |

51871-42-2 | 98% | 250mg |

¥958.00 | 2023-03-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB819-50mg |

(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid |

51871-42-2 | 95+% | 50mg |

55.0CNY | 2021-07-14 | |

| abcr | AB504234-5 g |

N-Boc-glycyl-L-leucine, 95% (Boc-Gly-L-Leu-OH); . |

51871-42-2 | 95% | 5g |

€363.50 | 2023-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB819-1g |

(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid |

51871-42-2 | 95+% | 1g |

354.0CNY | 2021-07-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB819-5g |

(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid |

51871-42-2 | 95+% | 5g |

1187.0CNY | 2021-07-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224779-250mg |

Boc-Gly-Leu-OH |

51871-42-2 | 97% | 250mg |

¥31.00 | 2024-05-10 | |

| Ambeed | A969883-250mg |

Boc-Gly-Leu-OH |

51871-42-2 | 95% | 250mg |

$9.0 | 2025-02-25 | |

| Ambeed | A969883-1g |

Boc-Gly-Leu-OH |

51871-42-2 | 95% | 1g |

$17.0 | 2025-02-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62569-5g |

N-Boc-glycyl-L-leucine, 98% |

51871-42-2 | 98% | 5g |

¥11498.00 | 2023-03-15 |

(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

51871-42-2 ((2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid) 関連製品

- 16937-99-8((tert-Butoxycarbonyl)-D-leucine)

- 13139-15-6(Boc-L-Leu-OH)

- 200937-21-9(Boc-DL-Leu-OH Hydrate)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:51871-42-2)BOC-GLY-LEU-OH

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:51871-42-2)(2S)-2-(2-{(tert-butoxy)carbonylamino}acetamido)-4-methylpentanoic acid

清らかである:99%

はかる:25g

価格 ($):221.0